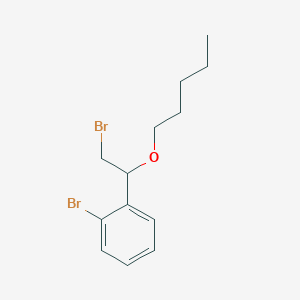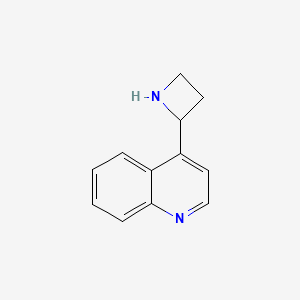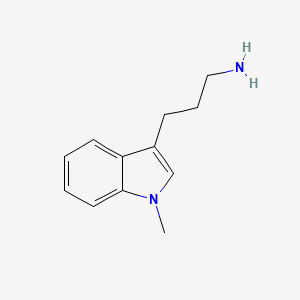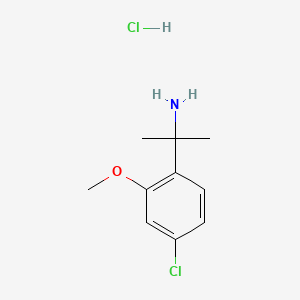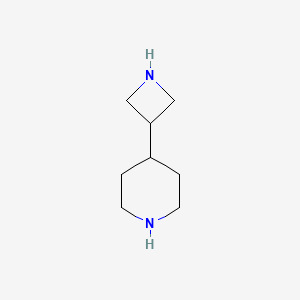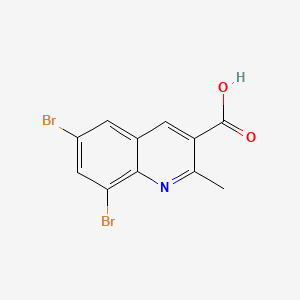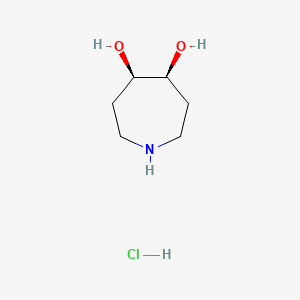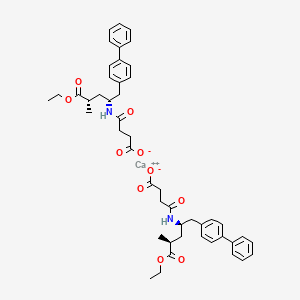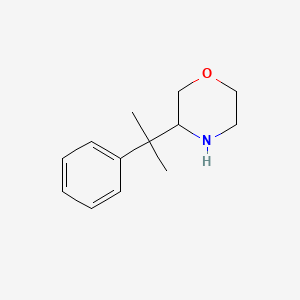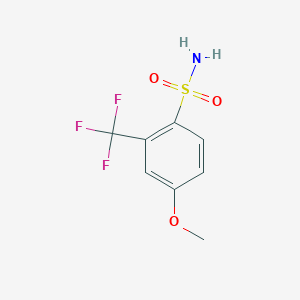
n-Ethyl-3-methoxy-N-(pyrrolidin-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Ethyl-3-methoxy-N-(pyrrolidin-3-yl)propanamide is a chemical compound with the molecular formula C10H20N2O2 and a molecular weight of 200.28 g/mol It is characterized by the presence of an ethyl group, a methoxy group, and a pyrrolidinyl group attached to a propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Ethyl-3-methoxy-N-(pyrrolidin-3-yl)propanamide typically involves the reaction of 3-methoxypropanoic acid with pyrrolidine and ethylamine under specific reaction conditions. The process may include steps such as esterification, amidation, and purification to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for research and commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
n-Ethyl-3-methoxy-N-(pyrrolidin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups .
Aplicaciones Científicas De Investigación
n-Ethyl-3-methoxy-N-(pyrrolidin-3-yl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of n-Ethyl-3-methoxy-N-(pyrrolidin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to n-Ethyl-3-methoxy-N-(pyrrolidin-3-yl)propanamide include:
- n-Methyl-3-methoxy-N-(pyrrolidin-3-yl)propanamide
- n-Propyl-3-methoxy-N-(pyrrolidin-3-yl)propanamide
- n-Ethyl-3-ethoxy-N-(pyrrolidin-3-yl)propanamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group, in particular, may influence its reactivity and interactions compared to similar compounds .
Propiedades
Fórmula molecular |
C10H20N2O2 |
|---|---|
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
N-ethyl-3-methoxy-N-pyrrolidin-3-ylpropanamide |
InChI |
InChI=1S/C10H20N2O2/c1-3-12(9-4-6-11-8-9)10(13)5-7-14-2/h9,11H,3-8H2,1-2H3 |
Clave InChI |
FPHNQXVXQXGTGF-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1CCNC1)C(=O)CCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7,8,9-Tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxamide](/img/structure/B13525291.png)
